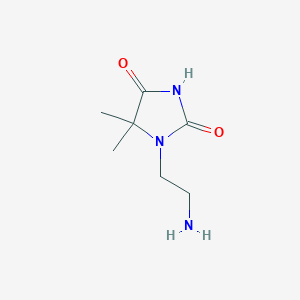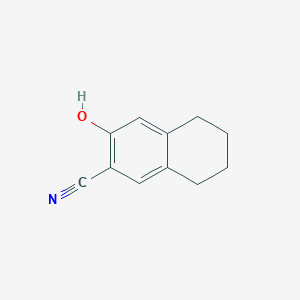![molecular formula C14H17NOS B8478575 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol](/img/structure/B8478575.png)
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the ethanol group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the use of catalysts to accelerate the reaction rates .
化学反应分析
Types of Reactions
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring
Uniqueness
2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethanol group. This unique structure can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
属性
分子式 |
C14H17NOS |
|---|---|
分子量 |
247.36 g/mol |
IUPAC 名称 |
2-[2-(3,5-dimethylphenyl)-5-methyl-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C14H17NOS/c1-9-6-10(2)8-12(7-9)14-15-13(4-5-16)11(3)17-14/h6-8,16H,4-5H2,1-3H3 |
InChI 键 |
YSVYSUWKVQQOFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=NC(=C(S2)C)CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B8478501.png)



![1-{2-[4-(5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-yl)phenoxy]ethyl}piperidine](/img/structure/B8478536.png)



![methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8478567.png)



![Benzo[b]thiophene-2-carboxamide,3-amino-7-iodo-4-(trifluoromethyl)-](/img/structure/B8478607.png)
